The Privileged Scaffold: A Technical Guide to 2-Aminoquinoline-3-carboxamide
The Privileged Scaffold: A Technical Guide to 2-Aminoquinoline-3-carboxamide
Introduction: Unveiling a Core Structure in Medicinal Chemistry
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. 2-Aminoquinoline-3-carboxamide is a prime example of such a scaffold, serving as a versatile heterocyclic building block for the synthesis of a diverse array of biologically active molecules.[1] This technical guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and therapeutic potential of 2-Aminoquinoline-3-carboxamide, tailored for researchers, scientists, and professionals in drug development.
The 2-aminoquinoline core is a recognized "privileged structure" found in compounds with a broad spectrum of biological activities.[1] Structurally, the 2-aminoquinoline moiety can function as an amidine-like substructure, which is crucial for establishing key electrostatic interactions with the catalytic sites of enzymes.[1] This, combined with the aromatic quinoline system's capacity for π-π stacking interactions with hydrophobic amino acid residues, underpins its frequent appearance in successful drug candidates.[1] The 3-carboxamide group further enhances its utility, participating in hydrogen bonding and influencing physicochemical properties like membrane permeability.[1]
Core Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of 2-Aminoquinoline-3-carboxamide is essential for its effective application in research and development. The following table summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O | [1][2] |
| Molecular Weight | 187.20 g/mol | [1][2] |
| CAS Number | 31407-28-0 | [1][2] |
| Melting Point | 200-205 °C | [1] |
| Solubility | Soluble in DMSO, slightly soluble in water.[1] Carboxamide derivatives generally require polar solvents.[1] | BenchChem[1] |
| Appearance | Powder to crystal | ChemicalBook[3] |
| pKa | 3.43 (at 20℃) (for 2-Aminoquinoline) | ChemicalBook[3] |
| XLogP3 | 1.3 | PubChem[2] |
These properties make 2-Aminoquinoline-3-carboxamide a suitable candidate for various synthetic transformations and for formulation studies in drug development. Its moderate lipophilicity, indicated by the XLogP3 value, suggests a favorable balance for cell permeability and aqueous solubility.
Synthesis and Purification: A Practical Approach
While various synthetic routes to quinoline derivatives exist, a common and efficient method for preparing substituted 2-aminoquinoline-3-carboxamides involves a one-pot condensation reaction.[4] This approach offers high yields and operational simplicity.
Representative Synthetic Protocol: One-Pot Condensation
This protocol describes the synthesis of a substituted 2-aminoquinoline-3-carboxamide, which can be adapted for the parent compound.
Objective: To synthesize 2-amino-6-chloro-N-cyclopropylquinoline-3-carboxamide.
Materials:
-
2-amino-5-chlorobenzaldehyde
-
2-cyano-N-cyclopropylacetamide
-
Ethanol
-
Sodium hydroxide (NaOH)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-chlorobenzaldehyde and 2-cyano-N-cyclopropylacetamide in ethanol.
-
Add a solution of sodium hydroxide in ethanol to the mixture.
-
Heat the reaction mixture at 70°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Further purify the product by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the desired 2-amino-6-chloro-N-cyclopropylquinoline-3-carboxamide with high purity.[1]
Causality Behind Experimental Choices:
-
Base Catalyst (NaOH): The basic conditions are crucial for deprotonating the active methylene group of 2-cyano-N-cyclopropylacetamide, facilitating the initial condensation with the aldehyde.
-
Solvent (Ethanol): Ethanol is a suitable solvent for the reactants and allows for heating to the required reaction temperature. It also facilitates the precipitation of the product upon cooling.
-
Recrystallization: This is a standard purification technique to remove any unreacted starting materials or side products, ensuring the high purity of the final compound.
Purification Workflow
Caption: A typical workflow for the synthesis and purification of 2-Aminoquinoline-3-carboxamide derivatives.
Chemical Reactivity and Functionalization
2-Aminoquinoline-3-carboxamide is a versatile intermediate that can undergo a variety of chemical transformations, allowing for the creation of diverse libraries of compounds for biological screening.
-
Cyclization Reactions: The amino and carboxamide groups are strategically positioned to participate in cyclization reactions to form fused heterocyclic systems. For example, it is a key intermediate for the synthesis of tricyclic fused pyrimido[4,5-b]quinolines, which exhibit significant pharmacological profiles.[1]
-
Substitution Reactions: The amino group can be acylated, sulfonylated, or alkylated to introduce various substituents.[5] These modifications can significantly impact the biological activity of the resulting molecules.
-
Oxidation and Reduction: The quinoline ring system can undergo oxidation or reduction reactions, although the stability of the carboxamide group is generally higher than that of aldehyde derivatives which are more prone to oxidation.[1]
Spectral Characteristics
The structural features of 2-Aminoquinoline-3-carboxamide and its derivatives can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons on the quinoline ring typically appear in the downfield region (δ 7.0-9.0 ppm). The protons of the amino and carboxamide groups are also observable and their chemical shifts can be influenced by the solvent and concentration. For instance, in a related quinoline-3-carboxamide derivative, the NH protons of the carboxamide were observed as a singlet at δ 10.03 ppm in DMSO-d₆.[6]
-
¹³C NMR: The carbon atoms of the quinoline ring will have characteristic chemical shifts in the aromatic region (δ 110-160 ppm). The carbonyl carbon of the carboxamide group is typically found further downfield (around δ 160-170 ppm).[6]
-
-
Infrared (IR) Spectroscopy:
-
The N-H stretching vibrations of the amino and carboxamide groups are expected in the region of 3200-3500 cm⁻¹.
-
A strong absorption band corresponding to the C=O stretching of the carboxamide group will be present around 1650-1690 cm⁻¹.[7]
-
The C=C and C=N stretching vibrations of the quinoline ring will appear in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound (187.074561919 Da) would be observed, confirming its elemental composition.[2]
Biological Significance and Therapeutic Potential
The 2-Aminoquinoline-3-carboxamide scaffold is a cornerstone in the development of various therapeutic agents. Its derivatives have shown promise in a multitude of disease areas.
Anticancer Activity
Quinoline and quinolone carboxamides are extensively studied for their anticancer properties.[8] Derivatives of 2-Aminoquinoline-3-carboxamide have been shown to induce apoptosis in glioblastoma cells, highlighting their potential in treating this aggressive form of cancer.[1] The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival, such as:
-
Tyrosine Kinases: Inhibition of these enzymes leads to reduced cell proliferation.[1]
-
HDM2 Ubiquitin Ligase (E3): By modulating this enzyme, the compound can promote apoptosis through the stabilization of the p53 tumor suppressor protein.[1]
-
ATM Kinase: Some quinoline-3-carboxamide derivatives have been identified as inhibitors of ATM kinase, a key mediator of the DNA damage response pathway, which can sensitize cancer cells to radiation therapy.[9]
Immunomodulatory Effects
Studies have indicated that compounds based on the 2-aminoquinoline scaffold can suppress T-cell mediated responses, suggesting their potential as immunosuppressants for autoimmune diseases.[1]
Antimicrobial Activity
The quinoline core is a well-established pharmacophore in antimicrobial agents.[10] Derivatives of 2-Aminoquinoline-3-carboxamide have been synthesized and evaluated for their antibacterial and antifungal activities.[11]
Signaling Pathway Interaction
Caption: Interaction of 2-Aminoquinoline-3-carboxamide derivatives with key cellular signaling pathways.
Conclusion: A Scaffold with a Bright Future
2-Aminoquinoline-3-carboxamide stands out as a privileged scaffold with immense potential in medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and the diverse biological activities of its derivatives make it a highly attractive starting point for the design and development of novel therapeutic agents. The insights provided in this guide aim to equip researchers with the foundational knowledge required to effectively harness the potential of this remarkable molecule in their quest for new and improved medicines.
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Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). (2022). Mini-Reviews in Organic Chemistry, 19. [Link]
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Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). (2022). Semantic Scholar. [Link]
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Novel Synthesis of 2-aminoquinoline-3-carbaldehyde, benzo[b][1] naphthyridines and study of their fluorescence behavior | Request PDF. (2025). ResearchGate. [Link]
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Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020). Retrieved January 11, 2026, from [Link]
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Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed. (2025). Retrieved January 11, 2026, from [Link]
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Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed. (2002). Retrieved January 11, 2026, from [Link]
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Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC. (n.d.). Retrieved January 11, 2026, from [Link]
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Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. (2023). ResearchGate. [Link]
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In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents - MDPI. (2025). Retrieved January 11, 2026, from [Link]
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Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
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